molecular formula C25H45N5O13 B549189 acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid CAS No. 147245-92-9

acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid

Cat. No.: B549189
CAS No.: 147245-92-9
M. Wt: 623.7 g/mol
InChI Key: FHEAIOHRHQGZPC-KIWGSFCNSA-N
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Mechanism of Action

Target of Action

Glatiramer acetate, a synthetic copolymer, was originally designed as a stimulant of myelin basic protein (MBP), a myelin antigen involved in the development of multiple sclerosis (MS) . It is thought to act by modifying immune processes that are believed to be responsible for the pathogenesis of MS .

Mode of Action

Glatiramer acetate exhibits several immunomodulatory effects. It is known to bind to the major histocompatibility complex (MHC) on the surface of antigen-presenting cells (APCs), recognizing myelin basic protein (MBP) . This binding leads to a competition with various myelin antigens for their presentation to T cells . It is also attributed to a T helper cell-type 1 (Th1) to Th2 cytokine shift in T cells .

Biochemical Pathways

The main functional pathways induced by Glatiramer acetate include increased proliferation and activation of immune cells including T and B lymphocytes, stimulation of antigen-presenting cells, and differentiation of effector T lymphocytes . T-helper cell differentiation is the most significant canonical pathway associated with gene transcripts altered by Glatiramer acetate .

Pharmacokinetics

In animals, the absorption of Glatiramer acetate occurred in a dose-proportional manner and only 10% of the drug remained at the injection site 1 hour after administration .

Result of Action

Glatiramer acetate reduces the relapse rate of relapsing-remitting multiple sclerosis (RRMS) by 30% . In animal models of experimental autoimmune encephalomyelitis (EAE), Glatiramer acetate treatment was associated with elevated proliferation, migration, and differentiation of neuronal oligodendrocyte progenitor cells and their recruitment to sites of injury, thereby enhancing myelin repair and neurogenesis .

Action Environment

The action of Glatiramer acetate is influenced by the immune environment of the individual. The anti-inflammatory (M2) antigen-presenting cells (APCs) induced following treatment with Glatiramer acetate are responsible for the induction of anti-inflammatory T cells that contribute to its therapeutic benefit . .

Biochemical Analysis

Biochemical Properties

Glatiramer acetate interacts with various biomolecules, including enzymes and proteins. It was originally designed as a stimulant of myelin basic protein (MBP), a myelin antigen involved in the development of multiple sclerosis . It was found to exhibit several immunomodulatory effects instead .

Cellular Effects

Glatiramer acetate has significant effects on various types of cells and cellular processes. It influences cell function by reducing the frequency of relapses in multiple sclerosis . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of glatiramer acetate involves complex immunomodulatory effects. It was found to exert its effects at the molecular level through strong promiscuous binding to MHC molecules and consequent competition with various myelin antigens for their presentation to T cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glatiramer acetate change over time. It has been shown to be effective in reducing the relapse rate of relapsing-remitting multiple sclerosis by 30% . There is limited information about its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of glatiramer acetate vary with different dosages. For instance, in mice given 60 mg/kg/day of glatiramer acetate subcutaneously, it did not increase systemic neoplasms .

Metabolic Pathways

Glatiramer acetate is involved in various metabolic pathways. It is a mixture of synthetic polypeptides hydrolyzed by proteases . Detailed information about the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, is currently limited.

Transport and Distribution

Glatiramer acetate is transported and distributed within cells and tissues. It is mainly excreted through urine . Detailed information about any transporters or binding proteins it interacts with, and its effects on localization or accumulation, is currently limited.

Properties

IUPAC Name

acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.C6H14N2O2.C5H9NO4.C3H7NO2.C2H4O2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6;1-2(3)4/h1-4,8,11H,5,10H2,(H,12,13);5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6);1H3,(H,3,4)/t8-;5-;3-;2-;/m0000./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEAIOHRHQGZPC-KIWGSFCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N.CC(=O)O.C1=CC(=CC=C1CC(C(=O)O)N)O.C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N.CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.C(CCN)C[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H45N5O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163637
Record name Glatiramer acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

623.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147245-92-9
Record name Glatiramer acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147245-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glatiramer acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Alanine polyMer with L-GlutaMic Acid L-Lysine L-Tyrosine Acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid
Reactant of Route 2
acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid
Reactant of Route 3
acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid
Reactant of Route 4
acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid
Reactant of Route 5
acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid
Reactant of Route 6
acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid

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